3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor.
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 3-propyl-1H-pyrazole-5-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
3-Propyl-1H-pyrazole-5-carboxylic acid as a Chemical Building Block
- Application Summary : This compound is used as a heterocyclic building block in chemical synthesis .
Biological Activities of Pyrazole Derivatives
- Application Summary : Pyrazoles, including derivatives like 3-propyl-1H-pyrazole-5-carboxylic acid, are known to exhibit a wide range of biological properties. They have been found in various therapeutic areas such as anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
- Results or Outcomes : The results would depend on the specific therapeutic application. For example, in the case of anti-inflammatory applications, the compound could potentially reduce inflammation in the body .
Fungicidal and Insecticidal Agents
- Application Summary : 1H-pyrazole-5-carboxamide derivatives, which could potentially include 3-propyl-1H-pyrazole-5-carboxylic acid, have been found to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
- Results or Outcomes : Some of these compounds have shown promising results. For example, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, which is better than the commercial fungicide Thifluzamide and Azoxystrobinare .
Insecticidal Activities Against Aphis Fabae
- Application Summary : 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have been synthesized and tested for their insecticidal activities against Aphis fabae .
- Results or Outcomes : Some of these compounds exhibit good activities. For example, compound 7h shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L .
D-Amino Acid Oxidase (DAO) Inhibitor
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound to 3-propyl-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Results or Outcomes : The compound specifically prevents formalin-induced tonic pain .
Intermediate for the Synthesis of Sildenafil
- Application Summary : 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, a derivative of 3-propyl-1H-pyrazole-5-carboxylic acid, is an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor commonly used to treat erectile dysfunction.
- Methods of Application : This compound would be used in the chemical synthesis of Sildenafil .
- Results or Outcomes : The successful synthesis of Sildenafil would be the desired outcome .
Safety And Hazards
3-propyl-1H-pyrazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
5-propyl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPSYPPSHXDFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350296 | |
Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
76424-47-0 | |
Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Propyl-1H-pyrazole-5-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4C9X44RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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